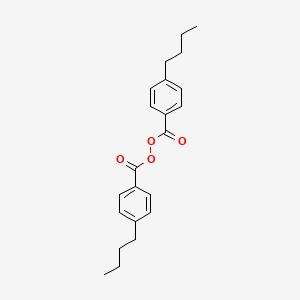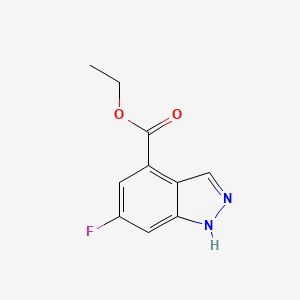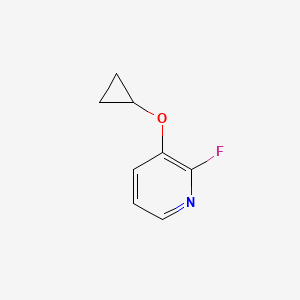
5-Amino-3-(3-methoxy-4-methylphenyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-(3-methoxy-4-methylphenyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-methoxy-4-methylphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxy-4-methylbenzohydrazide with formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-(3-methoxy-4-methylphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Amino-3-(3-methoxy-4-methylphenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
Wirkmechanismus
The mechanism of action of 5-Amino-3-(3-methoxy-4-methylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential proteins in microorganisms. In cancer research, it may exert its effects by interfering with cell division and inducing apoptosis in cancer cells. The exact molecular pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-1H-1,2,4-triazole: Lacks the methoxy-methylphenyl substituent, resulting in different chemical properties and applications.
3-(3-Methoxy-4-methylphenyl)-1H-1,2,4-triazole:
5-Amino-3-phenyl-1H-1,2,4-triazole: Similar structure but without the methoxy and methyl groups, leading to variations in biological activity.
Uniqueness
The presence of both the amino group and the methoxy-methylphenyl substituent in 5-Amino-3-(3-methoxy-4-methylphenyl)-1H-1,2,4-triazole makes it unique
Eigenschaften
Molekularformel |
C10H12N4O |
|---|---|
Molekulargewicht |
204.23 g/mol |
IUPAC-Name |
5-(3-methoxy-4-methylphenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H12N4O/c1-6-3-4-7(5-8(6)15-2)9-12-10(11)14-13-9/h3-5H,1-2H3,(H3,11,12,13,14) |
InChI-Schlüssel |
IMTTZXWSYYZXTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NC(=NN2)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


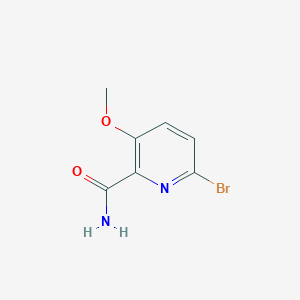
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13663164.png)
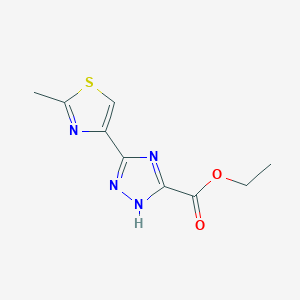
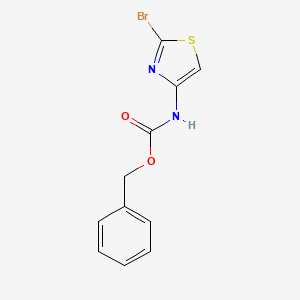
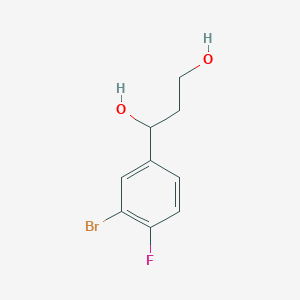
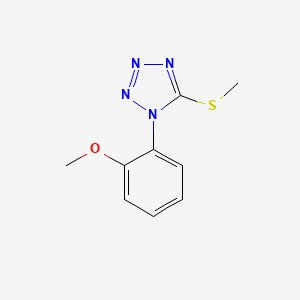
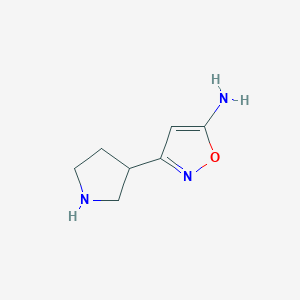

![3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13663217.png)
